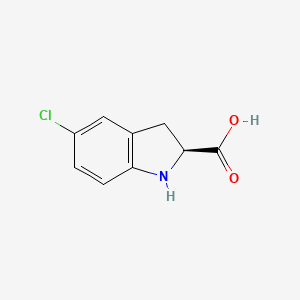

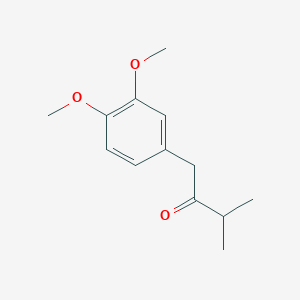

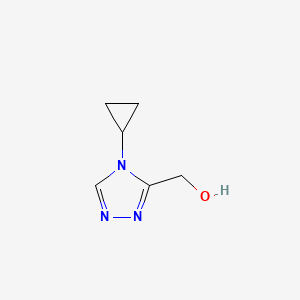

Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. A common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates. These intermediates can then be oxidized to form a variety of pyrazoles . Another method involves the reaction of acetylenic ketones with methylhydrazine or aryl hydrazines to produce pyrazoles .Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles . They can also undergo oxidation reactions to form a variety of pyrazole derivatives .Wissenschaftliche Forschungsanwendungen

Structural and Spectral Investigations

Pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been subject to structural and spectral analyses, combining experimental and theoretical studies. These investigations involve NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques, providing insights into the molecular and crystal structures of these compounds. Such studies are crucial for understanding the electronic and geometric properties, which are fundamental for designing materials with specific functionalities (Viveka et al., 2016).

Synthesis and Characterization

The synthesis of pyrazole esters, like ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involves multi-component condensation reactions. These syntheses are followed by detailed characterization using techniques such as single crystal X-ray diffraction, which helps in confirming the structure of the synthesized compounds. This process is vital for the development of new compounds with potential applications in pharmaceuticals and materials science (Viveka et al., 2016).

Biological Applications

Certain pyrazole derivatives exhibit biological activities, such as fungicidal and plant growth regulation. For example, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has been synthesized and its structure determined to show potential in these areas. The biological activities of such compounds make them of interest for agricultural and pharmaceutical applications (Minga, 2005).

Novel Syntheses and Potential Applications

Research on pyrazole derivatives also includes the development of novel synthesis methods for complex structures, such as pyrazolo[3,4-b]pyridines. These syntheses are significant for creating new molecules that could have unique properties suitable for advanced materials or therapeutic agents (Ghaedi et al., 2015).

Zukünftige Richtungen

Pyrazole derivatives have garnered substantial interest from researchers due to their diverse biological activities and potential applications in various sectors of the chemical industry, including medicine and agriculture . Future research will likely continue to explore the synthesis of new pyrazole derivatives and their potential applications .

Wirkmechanismus

Target of Action

Methyl 1-ethyl-4-iodo-1H-pyrazole-5-carboxylate, like other pyrazole derivatives, is believed to have a broad range of targets due to its versatile structure . . Pyrazole derivatives are known to exhibit various biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . The exact targets would depend on the specific substituents on the pyrazole ring .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The presence of different substituents on the pyrazole ring can significantly modify the biological properties of such molecules .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives, it is likely that this compound affects multiple pathways .

Result of Action

Pyrazole derivatives are known to exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . The exact effects would depend on the specific targets and pathways affected by the compound.

Eigenschaften

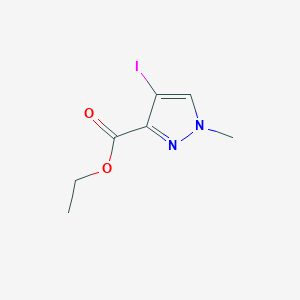

IUPAC Name |

methyl 2-ethyl-4-iodopyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPJLHQOQGCXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)I)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

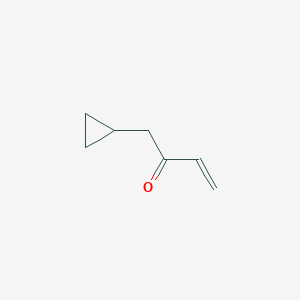

![2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol](/img/structure/B3377818.png)